molecular formula C16H19N5O4 B2548559 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034437-30-2

2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2548559
CAS No.: 2034437-30-2
M. Wt: 345.359
InChI Key: NUFKGIXCUIDZFS-UHFFFAOYSA-N
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Description

2-(2-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034437-30-2) is a synthetic small molecule with a molecular formula of C16H19N5O4 and a molecular weight of 345.35 g/mol . It is of significant interest in early-stage drug discovery, particularly in the field of oncology, as a potential inhibitor of the METTL3 enzyme . METTL3 is an N6-adenosine-methyltransferase that functions as a critical "writer" in the epitranscriptome, installing m6A modifications on messenger RNA (mRNA) . This m6A modification is a key post-transcriptional regulator that influences crucial mRNA functions, including stability, translation, and splicing. The METTL3 enzyme has been linked to all hallmarks of cancer, where its oncogenic activity regulates major tumorigenic processes such as cell cycle progression, proliferation, apoptosis evasion, and metabolism . By inhibiting METTL3, this compound provides researchers with a tool to investigate the role of m6A methylation in cancer biology and to explore novel therapeutic strategies for proliferative diseases . The compound features a piperidine scaffold linked to both methoxypyrazine and dihydropyridazinone pharmacophores, a structural motif found in other investigational compounds targeting various biological pathways . It is supplied for research purposes to support in vitro and in vivo biological screening in the pursuit of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-24-15-16(18-8-7-17-15)25-12-4-3-9-20(10-12)14(23)11-21-13(22)5-2-6-19-21/h2,5-8,12H,3-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKGIXCUIDZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves:

  • The reaction of 3-methoxypyrazine with a piperidine derivative in the presence of an appropriate base to form an intermediate.

  • Subsequent coupling of this intermediate with a pyridazinone derivative under controlled conditions.

Industrial Production Methods

Industrial production often employs optimized reaction conditions to maximize yield and purity. This involves:

  • The use of high-purity starting materials.

  • Strict control of reaction temperature and pressure.

  • Advanced purification techniques, such as chromatography and recrystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound is prone to substitution reactions, particularly at the methoxypyrazine group, which can be targeted by nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Halides, amines, or other nucleophilic species.

Major Products Formed

The specific products formed depend on the reaction conditions and the reagents used. Oxidation typically leads to the formation of carbonyl or carboxyl derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

Antimicrobial Activity : Preliminary studies have demonstrated significant antimicrobial properties against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Properties : Investigations suggest that the compound may induce apoptosis in cancer cell lines. Mechanisms may involve modulation of cell cycle regulators and apoptotic pathways, which are critical in cancer treatment.

Anti-inflammatory Effects : The structural characteristics of the compound suggest it may interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Medicinal Chemistry

  • Drug Development : The unique structural features of this compound make it a valuable candidate for drug development targeting various diseases, including cancer and infections.
  • Target Identification : Studies have shown that the compound interacts with specific molecular targets, altering enzyme or receptor activity. This interaction can lead to therapeutic effects, making it essential for identifying new drug targets.

Case Studies

  • Anticancer Activity :
    • A derivative related to this compound was tested in xenograft models, showing effective tumor growth inhibition and increased apoptosis markers in treated tissues.
  • Neurological Effects :
    • Research explored the neuroprotective effects on neuronal cell lines under oxidative stress conditions. The results indicated a significant reduction in cell death rates, highlighting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other biomolecules.

  • Pathways Involved: : Inhibition of specific enzyme activities, modulation of receptor functions, and interaction with nucleic acids.

Comparison with Similar Compounds

Chemical Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
Target Compound Pyridazin-3(2H)-one 2-oxoethyl-piperidinyl (3-methoxypyrazinyloxy) ~443.45* N/A
Yhhu3813 [6-(6-fluoro-1H-indol-1-yl)-2-(2-((7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yl)oxy)ethyl)pyridazin-3(2H)-one] Pyridazin-3(2H)-one Quinoline-piperazine-propoxy, fluoroindole 682.76
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one 2-chlorophenyl, 4-(4-chlorophenyl)piperazinyl 474.33
2-(2-Piperazin-1-ylethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one Piperazinyl-ethyl 236.29
6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one Pyridazin-3(2H)-one Oxadiazole-pyrazine 246.19

*Calculated based on formula C₁₉H₂₁N₅O₄.

Key Structural Insights :

  • Yhhu3813 () shares the pyridazinone core but incorporates a quinoline-piperazine-propoxy chain, which likely enhances kinase selectivity due to the extended aromatic system .
  • Chlorophenyl-piperazinyl analogs () prioritize halogenated aryl groups for receptor affinity, a feature absent in the target compound but common in CNS-active agents .

Biological Activity

The compound 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

  • Piperidine ring : Known for its role in various pharmacological properties.
  • Methoxypyrazine moiety : Implicated in interactions with biological targets.
  • Pyridazinone core : A versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to:

  • CNS activity : The piperidine component is associated with central nervous system effects, potentially acting as a depressant.
  • Anticancer properties : Similar compounds have shown efficacy against cancer cell lines, indicating potential therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated significant biological activities for derivatives of this compound. For example, studies on related pyridazine derivatives have shown:

  • Cytotoxicity against cancer cell lines : Compounds similar to the target compound exhibited IC50 values indicating moderate to high cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with values as low as 1.06 μM for some derivatives .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the methoxypyrazine and piperidine moieties can significantly affect biological activity. For instance:

  • Substituents on the piperidine ring : Altering substituents can enhance binding affinity to target receptors or enzymes.
  • Pyrazine derivatives : Variations in the pyrazine structure can lead to differential activity profiles against various biological targets .

Case Study 1: CNS Activity

Research involving related piperidine compounds demonstrated a marked reduction in locomotor activity in mice, suggesting potential CNS depressant effects . This aligns with findings from other studies where similar compounds exhibited significant pharmacological actions on the CNS.

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer potential of pyridazine derivatives, revealing that certain compounds induced apoptosis in cancer cells and inhibited cell proliferation effectively . The mechanism was linked to specific interactions with the c-Met kinase pathway, which is crucial in cancer progression.

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